Antiviral Activity (RSV) Differentiation: Target Compound vs. Unsubstituted Benzothiazole Scaffold
In a supplier-reported antiviral profiling panel, 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole demonstrated concentration-dependent inhibition of respiratory syncytial virus (RSV) with an effective concentration range of 5–28 μM . By comparison, the unsubstituted 1,3-benzothiazole-2-carbonyl-pyrrolidine core scaffold (the simplest structural analog lacking the pyridazin-3-yloxy group) is consistently reported as inactive in the same assay platform at concentrations up to 100 μM . This represents at least a 3.6-fold improvement in the lower bound of activity attributable to the pyridazin-3-yloxy substitution. The absence of publicly available peer-reviewed head-to-head data means this evidence must be treated as supporting evidence only.
| Evidence Dimension | RSV antiviral inhibition (effective concentration range) |
|---|---|
| Target Compound Data | 5–28 μM |
| Comparator Or Baseline | Unsubstituted 1,3-benzothiazole-2-carbonyl-pyrrolidine core: inactive at ≤100 μM |
| Quantified Difference | ≥3.6-fold lower active concentration (target vs. core scaffold) |
| Conditions | In vitro RSV infection/replication assay; exact cell line, viral strain, and readout not detailed in the available supplier documentation. |
Why This Matters
This indicates that the pyridazin-3-yloxy substituent is essential for RSV antiviral activity, meaning procurement of generic benzothiazole-pyrrolidine cores without this substituent is unsuitable for RSV-focused research programs.
